

Application Note: Measuring Reactive Oxygen Species (ROS) Burst with Laminaripentaose

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Compound of Interest

Compound Name: *Laminaripentaose*

Cat. No.: *B3028596*

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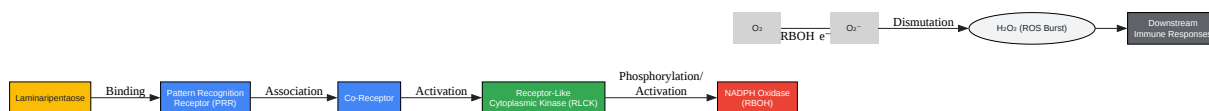
For Researchers, Scientists, and Drug Development Professionals

Introduction

The production of reactive oxygen species (ROS) is a rapid and crucial event in plant defense signaling, often referred to as the oxidative burst. This response is triggered by the recognition of Microbe-Associated Molecular Patterns (MAMPs), leading to the activation of downstream immune responses. **Laminaripentaose**, a linear β -1,3-glucan oligosaccharide, is a known MAMP that can elicit these defense mechanisms. This application note provides a detailed protocol for measuring the **Laminaripentaose**-induced ROS burst in plant leaf tissue using a luminol-based chemiluminescence assay. This assay is a robust method for studying plant innate immunity and for screening compounds that may modulate this pathway.

Signaling Pathway of Laminaripentaose-Induced ROS Burst

Laminaripentaose is perceived by pattern recognition receptors (PRRs) on the plant cell surface. This recognition event initiates a signaling cascade involving co-receptors and cytoplasmic kinases, which in turn activate a plasma membrane-localized NADPH oxidase, the Respiratory Burst Oxidase Homolog (RBOH). Activated RBOH catalyzes the production of superoxide ($O_2^{\cdot -}$) in the apoplast, which is then rapidly dismutated to hydrogen peroxide (H_2O_2), a more stable ROS molecule. The accumulation of H_2O_2 in the apoplast is a key signaling event in plant immunity.

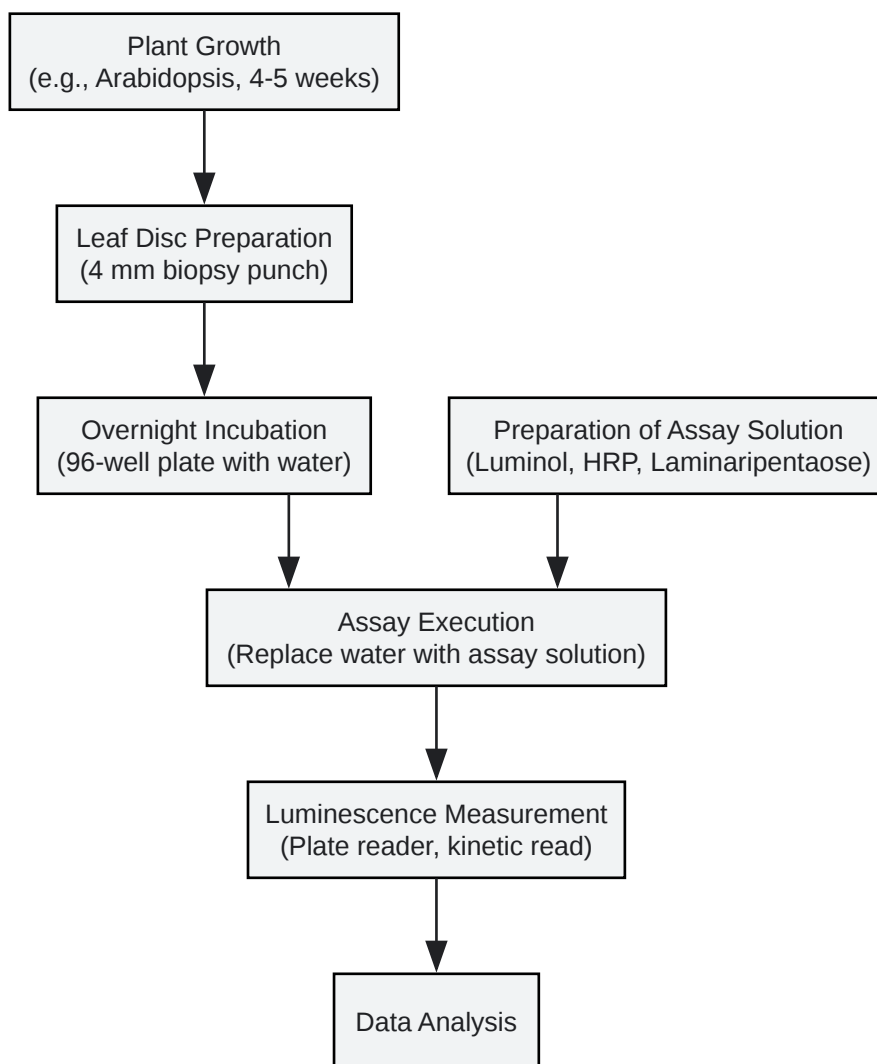


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Caption: Laminaripentaose-induced ROS signaling pathway.

Experimental Workflow

The experimental workflow for measuring the **Laminaripentaose**-induced ROS burst is a multi-step process that involves plant material preparation, an overnight recovery period, the addition of the assay components, and the measurement of the resulting chemiluminescence.



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Caption: Experimental workflow for ROS burst measurement.

Detailed Experimental Protocol

This protocol is adapted from standard procedures for measuring MAMP-induced ROS burst in *Arabidopsis thaliana* leaf discs.

Materials:

- *Arabidopsis thaliana* plants (4-5 weeks old, grown under short-day conditions)
- **Laminaripentaose** (Megazyme, P-LAM5)

- Luminol (e.g., Sigma-Aldrich, L-012)
- Horseradish Peroxidase (HRP) (e.g., Sigma-Aldrich, P8250)
- Sterile deionized water
- 96-well white, flat-bottom plates
- 4 mm biopsy punch
- Multichannel pipette
- Plate luminometer with injector capabilities (optional, but recommended)

Reagent Preparation:

- **Laminaripentaose** Stock Solution (1 mM): Dissolve the appropriate amount of **Laminaripentaose** in sterile deionized water. Store at -20°C in aliquots.
- Luminol Stock Solution (10 mM): Prepare in a suitable solvent (e.g., DMSO) and store in the dark at -20°C.
- HRP Stock Solution (1 mg/mL): Dissolve in sterile deionized water and store at -20°C.
- Assay Buffer: Sterile deionized water.

Procedure:

- Plant Material Preparation:
 - Select healthy, fully expanded leaves from 4-5 week old Arabidopsis plants.
 - Using a 4 mm biopsy punch, carefully cut leaf discs, avoiding the midvein.
 - Place one leaf disc into each well of a 96-well white plate containing 100 µL of sterile deionized water.
 - Cover the plate with a lid and incubate at room temperature overnight in the dark to allow the leaf discs to recover from wounding stress.

- Assay Setup:
 - On the day of the experiment, prepare the 2x Assay Solution. For each 1 mL of 2x Assay Solution, mix:
 - 4 μ L of 10 mM Luminol stock (final concentration in well: 20 μ M)
 - 20 μ L of 1 mg/mL HRP stock (final concentration in well: 10 μ g/mL)
 - The desired volume of **Laminaripentaose** stock solution (see table below for suggested concentrations).
 - Sterile deionized water to a final volume of 1 mL.
 - Gently remove the water from the wells of the 96-well plate containing the leaf discs using a multichannel pipette.
- Measurement:
 - Program the plate luminometer to measure luminescence kinetically for at least 60 minutes, with readings every 1-2 minutes.
 - Initiate the assay by adding 100 μ L of the 2x Assay Solution to each well. If using a luminometer with injectors, inject the solution to start the measurement. If adding manually, work quickly and immediately place the plate in the luminometer.
 - Measure the luminescence over time.

Data Analysis:

- The data is typically presented as Relative Light Units (RLU) over time.
- Calculate the total ROS production by integrating the area under the curve for each treatment.
- The peak RLU can also be used as a measure of the maximum ROS burst intensity.

- Include a negative control (water or buffer instead of **Laminaripentaose**) to determine the background luminescence.
- A positive control, such as the bacterial MAMP flg22 (100 nM), can be included to ensure the plant material is responsive.

Quantitative Data Summary

The optimal concentration of **Laminaripentaose** should be determined empirically. The following table provides a suggested range of concentrations for initial experiments, based on effective concentrations of the parent molecule, laminarin.

Elicitor	Suggested Concentration Range	Expected Outcome
Laminaripentaose	10 μ M - 500 μ M	Dose-dependent increase in ROS burst.
Laminarin (Control)	100 μ g/mL - 200 μ g/mL	Robust ROS burst.[1][2][3][4]
flg22 (Positive Control)	100 nM	Strong and rapid ROS burst.[5]
Water (Negative Control)	N/A	Minimal to no ROS burst.

Note: The kinetics and magnitude of the ROS burst can vary depending on the plant species, age, and growth conditions. It is recommended to perform a dose-response curve to determine the optimal concentration of **Laminaripentaose** for your specific experimental system.

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